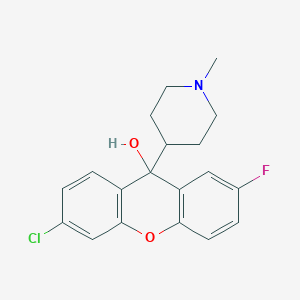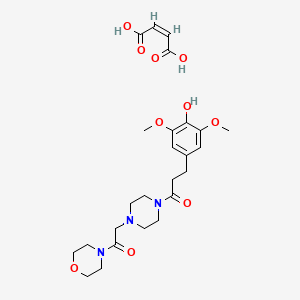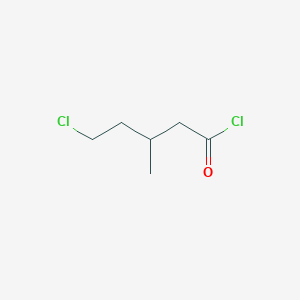
5-Chloro-3-methylpentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methylpentanoyl chloride is an organic compound belonging to the class of acyl chlorides. It is characterized by the presence of a chloro group and a methyl group attached to a pentanoyl chloride backbone. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-methylpentanoyl chloride typically involves the chlorination of 3-methylpentanoic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. The reaction proceeds via the formation of an intermediate acyl chloride, which is then chlorinated to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents such as triphosgene (bis(trichloromethyl) carbonate) to ensure higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-methylpentanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-3-methylpentanoic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the acyl chloride.
Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
5-Chloro-3-methylpentanoic Acid: Formed through hydrolysis.
5-Chloro-3-methylpentanol: Formed through reduction.
Aplicaciones Científicas De Investigación
5-Chloro-3-methylpentanoyl chloride finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methylpentanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparación Con Compuestos Similares
3-Methylpentanoyl Chloride: Lacks the chloro substituent, making it less reactive in certain nucleophilic substitution reactions.
5-Chloropentanoyl Chloride: Lacks the methyl group, which can influence the steric and electronic properties of the compound.
2-Methylbutyryl Chloride: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness: 5-Chloro-3-methylpentanoyl chloride is unique due to the presence of both chloro and methyl substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
59068-26-7 |
|---|---|
Fórmula molecular |
C6H10Cl2O |
Peso molecular |
169.05 g/mol |
Nombre IUPAC |
5-chloro-3-methylpentanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-5(2-3-7)4-6(8)9/h5H,2-4H2,1H3 |
Clave InChI |
KBOGMBQWZCIHNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCl)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


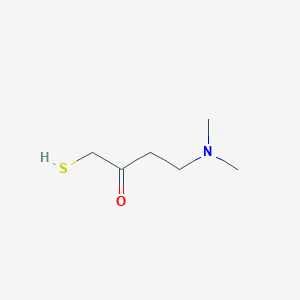
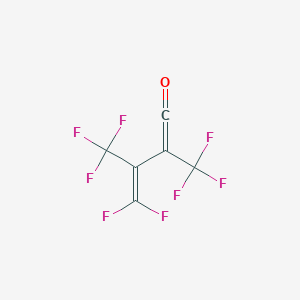
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
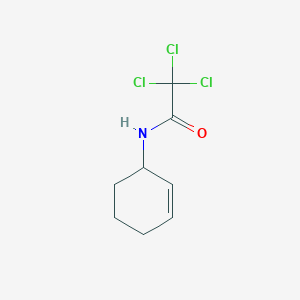
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene](/img/structure/B14605292.png)
![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)
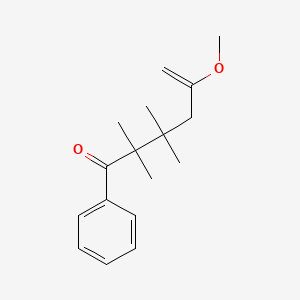
![7-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14605309.png)

